5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol is a complex organic compound with the molecular formula C13H15BrOS2
Vorbereitungsmethoden
The synthesis of 5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol typically involves multiple steps. One common synthetic route includes the use of organolithium reagents. For instance, the reaction of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with organolithium reagents under controlled conditions can yield the desired compound . The reaction conditions often involve low temperatures (e.g., -78°C) and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Analyse Chemischer Reaktionen
5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with antibacterial and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets through various pathways. The compound’s bromine atom and dithiane ring play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the dithiane ring can undergo oxidation and reduction reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol can be compared with other similar compounds, such as:
2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: This compound also contains a dithiane ring and is used in similar synthetic applications.
5-cyano-2-methylfuran: Another compound with a heterocyclic structure that undergoes nucleophilic substitution reactions.
1,2-dimethyl-5-cyanopyrrole: A compound with a pyrrole ring that participates in similar chemical reactions.
Eigenschaften
Molekularformel |
C13H15BrOS2 |
---|---|
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C13H15BrOS2/c14-10-2-3-11-9(8-10)4-5-13(11,15)12-16-6-1-7-17-12/h2-3,8,12,15H,1,4-7H2 |
InChI-Schlüssel |
OFJQIPOQXVPKCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)C2(CCC3=C2C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.